molecular formula C18H18FN5O B6119905 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6119905
M. Wt: 339.4 g/mol
InChI Key: YSYMGNBNUFYKGF-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as FP-2.3DP, is a pyrido[2,3-d]pyrimidine derivative that has been extensively studied for its potential therapeutic applications. FP-2.3DP exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one inhibits the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), a protein involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to a reduction in inflammation. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins, such as α-synuclein, in Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its high potency and selectivity for its target proteins, as well as its favorable pharmacokinetic properties. However, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one for its potential use in clinical settings.
In conclusion, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a promising candidate for the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique pharmacological profile and favorable pharmacokinetic properties make it an attractive target for further research.

Synthesis Methods

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-cyanopyridine, followed by the addition of 4-methylpiperazine and subsequent cyclization. The final product is obtained through purification and isolation.

Scientific Research Applications

5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the formation of amyloid plaques, a hallmark of Alzheimer's disease, and reduce the accumulation of α-synuclein, a protein associated with Parkinson's disease.

properties

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-23-8-10-24(11-9-23)18-21-16-15(17(25)22-18)14(6-7-20-16)12-2-4-13(19)5-3-12/h2-7H,8-11H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYMGNBNUFYKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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